molecular formula C21H15N3O5 B14269621 1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione CAS No. 139909-18-5

1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione

Cat. No.: B14269621
CAS No.: 139909-18-5
M. Wt: 389.4 g/mol
InChI Key: XDCXZHGFFNVKFY-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione is an organic compound that features a combination of hydroxy, nitro, and diazenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione typically involves multi-step organic reactions. A common approach might include:

    Diazotization: Formation of the diazenyl group through the reaction of aniline derivatives with nitrous acid.

    Coupling Reaction: Coupling of the diazonium salt with a phenolic compound to introduce the hydroxyphenyl group.

    Nitration: Introduction of the nitro group through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. Specific details would depend on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the nitro and diazenyl groups.

    1-(4-Nitrophenyl)-3-phenylpropane-1,3-dione: Lacks the hydroxy and diazenyl groups.

    1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione: Lacks the diazenyl group.

Properties

CAS No.

139909-18-5

Molecular Formula

C21H15N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-2-phenyldiazenylpropane-1,3-dione

InChI

InChI=1S/C21H15N3O5/c25-18-9-5-4-8-17(18)21(27)19(23-22-15-6-2-1-3-7-15)20(26)14-10-12-16(13-11-14)24(28)29/h1-13,19,25H

InChI Key

XDCXZHGFFNVKFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3O

Origin of Product

United States

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